molecular formula C22H18N2O3 B2621261 N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-(3-methylphenyl)acetamide CAS No. 851411-74-0

N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-(3-methylphenyl)acetamide

Cat. No.: B2621261
CAS No.: 851411-74-0
M. Wt: 358.397
InChI Key: TXPQCYQEFRSXQK-UHFFFAOYSA-N
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Description

N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-(3-methylphenyl)acetamide is a potent and selective inhibitor of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a critical role in cell survival, proliferation, and differentiation in hematopoietic cells. This compound is a key investigational tool in oncology research, particularly for the study of acute myeloid leukemia (AML) , where internal tandem duplication (ITD) mutations in the FLT3 gene represent one of the most common molecular drivers and are associated with poor prognosis. Its primary research value lies in its ability to selectively target and inhibit the constitutively active signaling of both wild-type and mutant FLT3, thereby inducing apoptosis and inhibiting the proliferation of leukemic blast cells. The mechanism of action involves competitive binding to the ATP-binding pocket of the FLT3 kinase domain, which suppresses autophosphorylation and subsequent downstream activation of key pro-survival pathways, including STAT5, MAPK/ERK, and PI3K/AKT . Researchers utilize this inhibitor to dissect the FLT3 signaling axis in vitro and in vivo, to explore mechanisms of resistance to targeted therapies, and to develop effective combination treatment strategies for FLT3-ITD-positive leukemias.

Properties

IUPAC Name

N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3/c1-13-6-5-7-15(10-13)12-19(25)23-18-11-14(2)20-21(24-18)16-8-3-4-9-17(16)27-22(20)26/h3-11H,12H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXPQCYQEFRSXQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=NC3=C(C(=C2)C)C(=O)OC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-(3-methylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to reflux .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

Chromeno[4,3-b]pyridine Derivatives
  • C319-0202 (2-(dibutylamino)-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}acetamide): Core: Chromeno[4,3-b]pyridine (identical to the target compound). Side Chain: 2-(dibutylamino)acetamide. Molecular weight: 395.5 g/mol (C23H29N3O3) .
  • 4-(2,5-Dioxopyrrolidin-1-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide: Core: Chromeno[4,3-b]pyridine. Side Chain: Benzamide substituted with a 2,5-dioxopyrrolidinyl group. Key Features: The benzamide moiety introduces a larger aromatic system, which may enhance π-π stacking interactions with biological targets.
Thieno[2,3-d]pyrimidine Derivatives
  • 2-[5-(5-Methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide: Core: Thieno[2,3-d]pyrimidine (vs. chromenopyridine). Side Chain: Sulfanyl-linked acetamide with 2-methylphenyl. The 5-methylfuran group introduces steric bulk and modulates solubility (C22H20N4O3S2, MW: 476.5 g/mol) .

Side Chain Modifications

  • Target Compound : The 3-methylphenyl group balances moderate lipophilicity and steric effects, favoring passive diffusion across membranes while maintaining some solubility.
  • C319-0202: The dibutylamino group significantly increases hydrophobicity, which may limit aqueous solubility but improve blood-brain barrier penetration .
  • Chromeno[4,3-d]pyrimidine Derivatives (): Piperidine-substituted analogs exhibit enhanced solubility and oral bioavailability due to the basic nitrogen in the piperidine ring, as supported by computational studies .

Physicochemical and Pharmacokinetic Properties

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Substituents LogP (Predicted) Solubility (Predicted)
Target Compound Chromeno[4,3-b]pyridine C22H19N3O3 373.4 2-(3-Methylphenyl)acetamide ~3.2 Moderate
C319-0202 Chromeno[4,3-b]pyridine C23H29N3O3 395.5 2-(Dibutylamino)acetamide ~4.8 Low
Compound Chromeno[4,3-b]pyridine C24H19N3O4 413.4 4-(2,5-Dioxopyrrolidin-1-yl)benzamide ~2.5 High
Compound Thieno[2,3-d]pyrimidine C22H20N4O3S2 476.5 Sulfanyl, 5-methylfuran, 2-methylphenyl ~3.5 Moderate

Research Findings and Implications

  • Chromeno[4,3-b]pyridine Core: Derivatives with this core (e.g., target compound, C319-0202) are structurally optimized for kinase inhibition due to planar aromatic systems that fit into ATP-binding pockets .
  • Side Chain Impact: Polar groups (e.g., dioxopyrrolidinyl in ) improve solubility but may reduce cell permeability, whereas hydrophobic groups (e.g., dibutylamino in C319-0202) enhance permeability at the cost of solubility .
  • Thienopyrimidine vs.

Biological Activity

N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-(3-methylphenyl)acetamide is a complex heterocyclic compound belonging to the chromenopyridine family. Its unique structure comprises a chromeno[4,3-b]pyridine core fused with an acetamide group, which contributes to its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Antibacterial Activity

Research indicates that compounds related to the chromenopyridine structure exhibit significant antibacterial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains. For example, a related compound demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis , suggesting that this compound may possess similar properties due to structural similarities .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. In vitro assays revealed that compounds with similar structures inhibited the proliferation of cancer cell lines, including pancreatic cancer cells. The mechanism involves the modulation of specific molecular targets associated with cell growth and apoptosis .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. It is believed to interact with inflammatory pathways by inhibiting enzymes involved in the inflammatory response . This property makes it a candidate for further development in treating inflammatory diseases.

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival and inflammation, leading to its antibacterial and anti-inflammatory effects.
  • Cell Cycle Modulation : By influencing cell cycle regulators, it can induce apoptosis in cancer cells.
  • Receptor Binding : The compound may bind to specific receptors involved in disease pathways, altering their activity and downstream effects.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AntibacterialChromenopyridine derivativesModerate to strong activity against Gram-positive bacteria
AnticancerSimilar structuresInhibition of pancreatic cancer cell proliferation
Anti-inflammatoryRelated compoundsModulation of inflammatory pathways

Case Study: Anticancer Activity

In a study focusing on the anticancer effects of chromenopyridine derivatives, several compounds were tested against pancreatic cancer cell lines (Panc-1, AsPC-1). Results indicated that certain derivatives exhibited significant antiproliferative activity at concentrations ranging from 0.1μM0.1\mu M to 2μM2\mu M, demonstrating the potential for therapeutic applications in oncology .

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